4,4'-Bis[3-chlorothiophene]
Description
4,4’-Bis[3-chlorothiophene] is a bithiophene derivative featuring two 3-chlorothiophene units linked at the 4,4’-positions. This compound is of significant interest in materials science, particularly for synthesizing conductive polymers and coordination complexes. The chlorine substituents at the 3-position influence electronic delocalization and steric interactions, making it a versatile monomer for tailored polymer backbones .
Properties
Molecular Formula |
C8H4Cl2S2 |
|---|---|
Molecular Weight |
235.2g/mol |
IUPAC Name |
3-chloro-4-(4-chlorothiophen-3-yl)thiophene |
InChI |
InChI=1S/C8H4Cl2S2/c9-7-3-11-1-5(7)6-2-12-4-8(6)10/h1-4H |
InChI Key |
UBWQKAPDZPDQOG-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CS1)Cl)C2=CSC=C2Cl |
Canonical SMILES |
C1=C(C(=CS1)Cl)C2=CSC=C2Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
The chlorine substitution pattern critically impacts electronic properties. Compared to 3-chlorothiophene and 3,4-dichlorothiophene , 4,4’-Bis[3-chlorothiophene] exhibits distinct behavior:
- Key Findings: 3-Chlorothiophene has the highest electron delocalization (lowest F coefficient) among monochlorothiophenes, making it ideal for conductive polymers . 4,4’-Bis[3-chlorothiophene] likely exhibits reduced aromaticity (lower NICS) compared to monomers due to steric hindrance and extended π-conjugation .
Reactivity in Catalytic Reactions
- Cross-Coupling Reactions: 3-Chlorothiophene undergoes regioselective borylation and silylation at the 2- and 5-positions under iridium catalysis, with diborylation as a major pathway . For 4,4’-Bis[3-chlorothiophene], steric effects from the 4,4’-linkage may suppress diborylation, favoring mono-functionalization.
- Polymerization: 3-Chlorothiophene is a superior monomer for conductive polymers due to its electrochemical stability and delocalized π-system . 4,4’-Bis[3-chlorothiophene] could yield polymers with enhanced planarity but reduced solubility compared to polythiophene derivatives .
Thermal and Solvent Properties
Solvent Utility :
Thermal Stability :
- Thiophene derivatives generally exhibit high zero-point energy (ZPE), but chlorination reduces ZPE. 3-Chlorothiophene has moderate stability, while 3,4-dichlorothiophene is more resilient .
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